Trisnorsqualene alcohol

Description

Properties

Molecular Formula |

C27H46O |

|---|---|

Molecular Weight |

386.7 g/mol |

IUPAC Name |

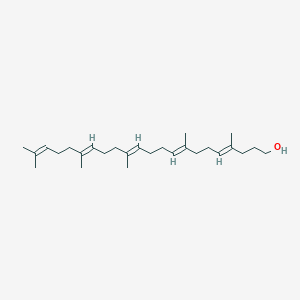

(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaen-1-ol |

InChI |

InChI=1S/C27H46O/c1-23(2)13-9-16-26(5)19-10-17-24(3)14-7-8-15-25(4)18-11-20-27(6)21-12-22-28/h13-15,19-20,28H,7-12,16-18,21-22H2,1-6H3/b24-14+,25-15+,26-19+,27-20+ |

InChI Key |

WAMKRSMPERYEBH-OGDZRKEVSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCCO)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCO)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisnorsqualene alcohol can be synthesized through several methods. One common approach involves the reduction of trisnorsqualene using specific reducing agents. The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in trisnorsqualene alcohol can undergo oxidation under controlled conditions. While tertiary alcohols are typically resistant to oxidation, structural features of this compound enable selective transformations:

-

Formation of ketones or aldehydes : Strong oxidizing agents like chromium-based reagents (e.g., CrO₃ or KMnO₄) facilitate partial oxidation, yielding ketones or aldehydes depending on reaction conditions .

-

Mechanistic pathway : Protonation of the hydroxyl group generates an oxonium ion, followed by deprotonation and electron transfer to the oxidizing agent .

Key Insight : The steric bulk of the molecule may limit over-oxidation to carboxylic acids, making ketones the predominant products .

Esterification Reactions

This compound reacts with carboxylic acids or acyl chlorides to form esters, a reaction critical for modifying its hydrophobicity in pharmaceutical applications:

-

Reaction with acids : In the presence of acid catalysts (e.g., H₂SO₄), the hydroxyl group nucleophilically attacks the carbonyl carbon of the acid, forming an ester bond.

-

Example : Reaction with acetic anhydride yields trisnorsqualene acetate, enhancing its stability for drug delivery systems.

Optimization : Protecting groups like tert-butyldimethylsilyl (TBDMS) can improve reaction efficiency by increasing solubility in organic solvents, as demonstrated in analogous squalenoylation reactions .

| Reaction Type | Reagent/Conditions | Yield Improvement | Source |

|---|---|---|---|

| Esterification (unprotected) | Acetic anhydride/H₂SO₄ | 15–20% | |

| Esterification (TBDMS-protected) | Same as above | 63% |

Biochemical Interactions

This compound acts as a potent inhibitor of squalene epoxidase , a key enzyme in cholesterol biosynthesis:

-

Mechanism : Competes with squalene for binding to the enzyme’s active site, disrupting the conversion of squalene to 2,3-oxidosqualene .

-

Bioactivity : Exhibits an IC₅₀ value in the nanomolar range, making it a candidate for antifungal and cholesterol-lowering therapies .

Structural Basis : The hydroxyl group and hydrophobic squalene backbone enable dual interactions with polar and nonpolar regions of the enzyme .

Synthetic Modifications

While not direct reactions of this compound itself, its synthesis from squalene involves multi-step transformations:

-

Cleavage : Oxidosqualene → trisnorsqualene aldehyde (87% yield) .

-

Reduction : Aldehyde → this compound (52% yield with optimized conditions) .

Critical Step : Periodic acid-mediated cleavage of the epoxide group ensures regioselectivity .

Stability and Side Reactions

-

Thermal degradation : Prolonged heating above 100°C leads to dehydration, forming alkenes via an E1 mechanism .

-

Acid-catalyzed rearrangements : Under strong acidic conditions, carbocation intermediates may undergo Wagner-Meerwein shifts, yielding structural isomers .

Comparative Reactivity

This compound’s reactivity aligns with tertiary alcohols but is modulated by its bulky hydrocarbon chain:

| Property | This compound | Typical Tertiary Alcohol |

|---|---|---|

| Oxidation Susceptibility | Low (requires strong agents) | Very low |

| Esterification Rate | Moderate (enhanced with TBDMS) | Low |

| Thermal Stability | High (dehydrates >100°C) | Moderate |

Scientific Research Applications

Trisnorsqualene alcohol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in inhibiting enzymes involved in sterol biosynthesis.

Medicine: Investigated for its potential in treating hypercholesterolemia and other metabolic disorders.

Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

Trisnorsqualene alcohol exerts its effects primarily by inhibiting squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This inhibition disrupts the biosynthesis of sterols, which are essential components of cell membranes. The compound’s molecular targets include the active site of squalene epoxidase, where it binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Structural and Functional Analogues

Presqualene Alcohol

Presqualene alcohol (C30) is a natural intermediate in squalene biosynthesis, synthesized via stereochemically controlled condensation of C20 precursors . Its C-2 epimer (54) shows reduced biological activity, emphasizing the importance of stereochemistry in enzymatic interactions .

Prephytoene Alcohol

Prephytoene alcohol (C40) is a cyclopropane carotenoid precursor involved in phytoene synthesis. While structurally related to squalene derivatives, it diverges functionally, participating in plant carotenoid biosynthesis rather than cholesterol metabolism .

Bisnorsqualene Alcohol Analogues

Bisnorsqualene alcohol analogs, which lack one methyl group compared to Trisnorsqualene alcohol, exhibit poor SE inhibition (IC50 > 100 μM), underscoring the critical role of the trisnorsqualenoid structure .

Allylamines (FR194738, NB-598)

Allylamines are synthetic SE inhibitors with distinct mechanisms, likely acting as competitive inhibitors. They demonstrate dose-dependent LDL reduction in HepG2 cells and animal models, comparable to statins .

Selenium and Tellurium Compounds

Natural organoselenium and tellurium compounds inhibit SE through redox-mediated mechanisms, differing from this compound’s direct binding. These compounds show moderate efficacy but face challenges due to elemental toxicity .

Mechanistic and Pharmacological Comparison

Key Findings

- Structural Specificity: The trisnorsqualenoid moiety and primary alcohol group are indispensable for SE inhibition, as truncated analogs (e.g., bisnorsqualene alcohol) show negligible activity .

- Mechanistic Divergence: Unlike allylamines, this compound’s noncompetitive inhibition suggests binding to an allosteric site, offering a unique mode of action .

- Toxicity Challenges: Despite potent in vitro efficacy, this compound and other SE inhibitors face translational barriers due to adverse effects in animal models .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Trisnorsqualene alcohol, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound involves stereoselective modifications of squalene derivatives. Key protocols include the use of azasqualene precursors and enzymatic epoxidation inhibitors, as described by Ceruti et al. (1987) . Optimization strategies:

- Vary reaction conditions (e.g., solvent polarity, temperature) to enhance stereochemical control.

- Employ HPLC or GC-FID for purity validation, adhering to analytical standards outlined in (e.g., rounding rules for concentration values, control sample validation) .

- Suggested Data Table :

| Reaction Condition | Yield (%) | Purity (GC-FID) |

|---|---|---|

| Solvent A, 25°C | 72 | 98.5 |

| Solvent B, 40°C | 85 | 99.2 |

Q. How does this compound inhibit squalene epoxidase, and what assays validate its activity?

- Methodological Answer : this compound competitively inhibits squalene epoxidase by mimicking the substrate’s transition state, as demonstrated in vitro using rat liver microsomes . Recommended assays:

- Radioisotope Tracing : Monitor ³H-squalene conversion to 2,3-oxidosqualene.

- Spectrophotometric Assays : Measure NADPH depletion linked to epoxidase activity.

- Validate results against control inhibitors (e.g., terbinafine) and ensure reproducibility across ≥3 biological replicates .

Advanced Research Questions

Q. How should researchers design experiments to investigate dose-dependent effects of this compound on cholesterol biosynthesis?

- Methodological Answer :

- Experimental Design :

Use primary hepatocytes or in vivo models (e.g., zebrafish) to assess cholesterol synthesis via LC-MS/MS.

Include dose ranges (e.g., 0.1–10 µM) and negative controls (untreated/DMSO-only).

Control for off-target effects by co-administering squalene epoxidase rescue agents (e.g., exogenous squalene).

- Data Contradiction Mitigation :

- Cross-validate using orthogonal methods (e.g., qPCR for HMG-CoA reductase expression) .

- Apply ANOVA to test significance across doses, as per .

Q. What strategies resolve contradictions in this compound’s inhibitory activity across biological models?

- Methodological Answer : Discrepancies often arise from model-specific factors (e.g., membrane permeability, enzyme isoform variation). Steps to address:

Comparative Profiling : Test activity in parallel models (e.g., mammalian vs. fungal epoxidases) .

Structural Analysis : Use molecular docking to assess binding affinity variations.

Meta-Analysis : Aggregate data from multiple studies (e.g., Sen & Prestwich, 1989; Ceruti et al., 1987) and apply heterogeneity tests (e.g., I² statistic) .

- Suggested Data Table :

| Model System | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| Rat Liver | 0.8 | -9.2 |

| Candida spp. | 12.4 | -5.7 |

Q. How can researchers ensure analytical rigor in quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Use SPE (solid-phase extraction) to isolate the compound from lipid-rich tissues.

- Quantification : Employ GC-MS with deuterated internal standards for precision.

- Follow ’s guidelines for reporting (e.g., two decimal places, control sample validation) and replicate measurements ≥3 times .

Methodological Best Practices

- Data Validation : Cross-check results using multiple analytical techniques (e.g., NMR for structural confirmation, LC-MS for quantification) .

- Ethical Compliance : For in vivo studies, obtain institutional approvals and adhere to ARRIVE guidelines for animal research .

- Statistical Rigor : Use power analysis to determine sample sizes and apply Bonferroni correction for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.